molecular formula C20H23N3O5 B12022954 N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 391893-11-1

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B12022954
CAS No.: 391893-11-1
M. Wt: 385.4 g/mol
InChI Key: YFTNJWSNZLXOLF-WSDLNYQXSA-N
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Description

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxybenzylidene hydrazino group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, which are involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

391893-11-1

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H23N3O5/c1-4-28-16-8-5-14(6-9-16)12-22-23-19(24)13-21-20(25)15-7-10-17(26-2)18(11-15)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+

InChI Key

YFTNJWSNZLXOLF-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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